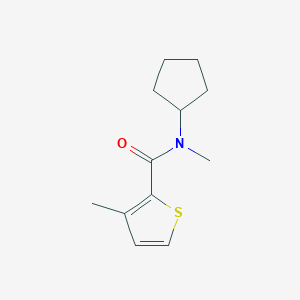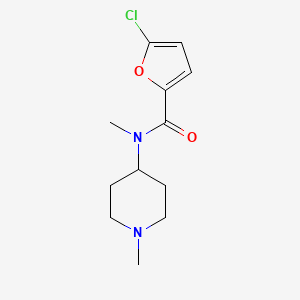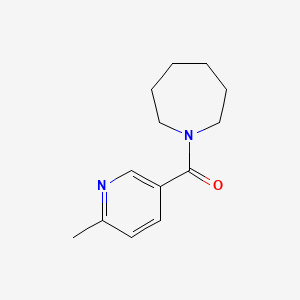
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide, also known as CP-544, 417, is a chemical compound that has been widely studied for its potential use in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays an important role in regulating synaptic transmission and plasticity in the brain.
Mécanisme D'action
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 acts as a selective antagonist of the mGluR5 receptor, which is widely expressed in the brain and plays a key role in regulating synaptic plasticity and neurotransmitter release. By blocking the activity of mGluR5, this compound,417 can modulate the release of glutamate, the primary excitatory neurotransmitter in the brain, and reduce the activation of downstream signaling pathways that are involved in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
This compound,417 has been shown to have a number of biochemical and physiological effects in animal models. It can reduce the release of glutamate in the prefrontal cortex and hippocampus, two brain regions that are involved in mood regulation and cognitive function. This compound,417 can also increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons, and reduce the expression of inflammatory cytokines that are associated with neurodegeneration and cognitive decline.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 has several advantages for use in laboratory experiments. It is highly selective for the mGluR5 receptor, which allows researchers to study the specific effects of blocking this receptor without interfering with other signaling pathways. This compound,417 is also relatively stable and can be administered orally or intravenously, which makes it easy to use in animal models. However, this compound,417 has some limitations for use in laboratory experiments. It has a relatively short half-life in the body, which requires frequent dosing to maintain therapeutic levels. This compound,417 can also have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417. One area of interest is the potential use of this compound,417 in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound,417 has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more selective and potent mGluR5 antagonists, which could improve the efficacy and safety of this class of drugs. Finally, the use of this compound,417 in combination with other drugs or behavioral therapies could enhance its therapeutic effects and reduce the risk of side effects.
Méthodes De Synthèse
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 can be synthesized using a variety of methods, including the reaction of 2-bromo-5-methylthiophene with cyclopentylamine in the presence of a palladium catalyst, followed by reaction with dimethylamine and subsequent purification by column chromatography. Other methods include the reaction of 2-chloro-5-methylthiophene with cyclopentylamine and dimethylamine in the presence of a base, or the reaction of 2-bromo-5-methylthiophene with cyclopentylamine and dimethylamine in the presence of a copper catalyst.
Applications De Recherche Scientifique
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and to reduce drug-seeking behavior in rats trained to self-administer cocaine. This compound,417 has also been investigated as a potential treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
Propriétés
IUPAC Name |
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9-7-8-15-11(9)12(14)13(2)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRBHDYGNBWEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)



![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
